

# Spectroscopic Data of Arisugacin F: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Arisugacin F**, a meroterpenoid isolated from Penicillium species, known for its potential as an acetylcholinesterase inhibitor. This document is intended to serve as a core reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

## **Core Spectroscopic Data**

The structural elucidation of **Arisugacin F** has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

#### **Mass Spectrometry Data**

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) has been utilized to determine the elemental composition and exact mass of **Arisugacin F**.

Table 1: Mass Spectrometry Data for Arisugacin F

Parameter	Observed Value	Calculated Value
Molecular Formula	C27H32O5	-
Exact Mass [M+H]+	437.2273	437.2277



# **Nuclear Magnetic Resonance (NMR) Data**

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom within the **Arisugacin F** molecule. The assignments listed below are based on extensive 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Arisugacin F** (500 MHz, CDCl<sub>3</sub>)



Position	δ (ppm)	Multiplicity	J (Hz)
3	2.45	ddd	17.1, 4.4, 2.0
3	2.58	ddd	17.1, 5.4, 2.4
4	3.44	m	
5	5.56	S	
8	1.83	m	
8	1.95	m	_
9	2.70	m	
10	1.93	m	_
10	2.15	m	_
13	1.13	S	_
14	1.16	S	_
15	1.45	S	_
16	0.89	d	6.8
17	1.18	S	
2'	7.29	d	8.8
3'	6.88	d	8.8
5'	6.88	d	8.8
6'	7.29	d	8.8
ОМе	3.82	S	

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Arisugacin F** (125 MHz, CDCl<sub>3</sub>)





Position	δ (ppm)
1	170.2
3	33.5
4	42.1
4a	85.9
5	122.9
5a	137.9
6a	46.1
7	198.2
8	38.8
9	47.9
10	37.7
10a	83.1
11a	127.3
11b	133.2
12	163.4
13	22.3
14	28.5
15	29.8
16	16.9
17	25.4
1'	130.3
2'	129.4
3'	113.8



4'	158.5
5'	113.8
6'	129.4
OMe	55.3

# **Experimental Protocols**

The spectroscopic data presented above were acquired using standard, yet rigorous, experimental methodologies to ensure accuracy and reproducibility.

## **Mass Spectrometry**

- Instrumentation: A JEOL JMS-700 mass spectrometer was used for high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS).
- Method: The sample was ionized using a beam of fast atoms, and the resulting ions were analyzed to determine their mass-to-charge ratio. 3-Nitrobenzyl alcohol was used as the matrix.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

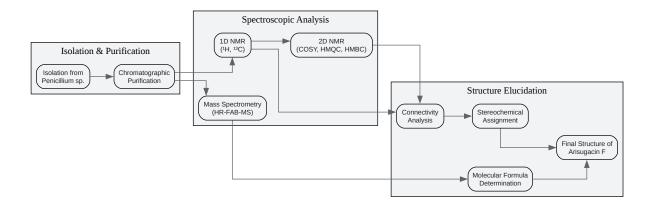
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker DRX-500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C nuclei.
- Sample Preparation: Samples of **Arisugacin F** were dissolved in deuterated chloroform (CDCl<sub>3</sub>).
- Data Acquisition:
  - ¹H NMR spectra were acquired with a spectral width of 10 ppm and a relaxation delay of 1 second.
  - <sup>13</sup>C NMR spectra were acquired with a spectral width of 200 ppm and a relaxation delay of 2 seconds.



 Two-dimensional NMR experiments (COSY, HMQC, and HMBC) were performed using standard Bruker pulse programs to establish correlations between protons and carbons.

### **Visualizations**

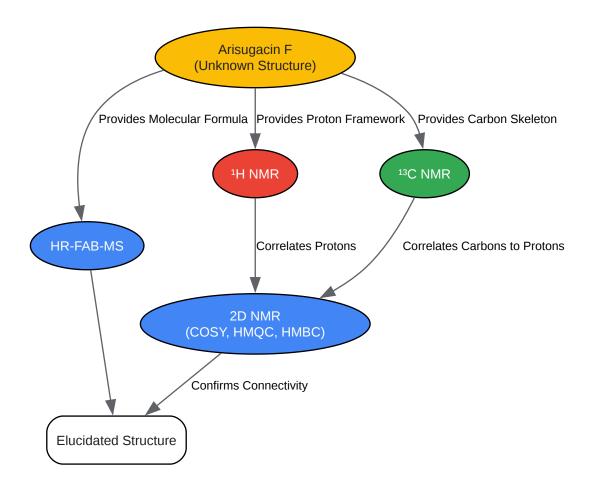
The following diagrams illustrate key aspects of the spectroscopic analysis of Arisugacin F.



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General workflow for the spectroscopic analysis of a natural product.





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Relationship between spectroscopic techniques for structure elucidation.

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